molecular formula C23H27N3O4 B14092841 6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol

6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol

Cat. No.: B14092841
M. Wt: 409.5 g/mol
InChI Key: PMWDWXJCOVQICT-UHFFFAOYSA-N
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Description

6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol is a chemical research compound featuring a pyrazole core, a structure frequently investigated for its potential to modulate key biological pathways. Compounds with pyrazole and morpholinoethoxy pharmacophores, similar to this one, are of significant interest in early-stage drug discovery for their potential enzyme-inhibitory properties. For instance, pyrazole-containing structures have been explored as inhibitors of kinases like FLT3 for oncology research, particularly in targeting acute myeloid leukemia (AML) with specific mutations . Furthermore, the morpholino ring is a common feature in compounds designed for enhanced solubility and binding affinity, often found in allosteric kinase inhibitors that target unique conformational states, such as the DFG-out conformation of enzymes like p38α MAPK . This specific molecular architecture—combining a phenolic group, a methoxyphenyl-substituted pyrazole, and a morpholinoethoxy side chain—suggests potential for a multifaceted mechanism of action, which may include hydrogen bonding and hydrophobic interactions within enzyme binding pockets. Researchers may value this compound as a chemical tool for probing signaling pathways involved in hyperproliferative and inflammatory diseases, or as a lead scaffold for the development of novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-(2-morpholin-4-ylethoxy)phenol

InChI

InChI=1S/C23H27N3O4/c1-16-21(30-14-11-26-9-12-29-13-10-26)8-7-19(23(16)27)22-20(15-24-25-22)17-3-5-18(28-2)6-4-17/h3-8,15,27H,9-14H2,1-2H3,(H,24,25)

InChI Key

PMWDWXJCOVQICT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=C(C=C3)OC)OCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Chalcone Precursor Preparation

The diketone precursor is synthesized via Claisen-Schmidt condensation between 2-methyl-3-hydroxy-5-methoxyacetophenone and 4-methoxybenzaldehyde.

Procedure :

  • 2-Methyl-3-hydroxy-5-methoxyacetophenone (10 mmol) and 4-methoxybenzaldehyde (12 mmol) are refluxed in ethanol (50 mL) with barium hydroxide (15 mmol) for 6 hours.
  • The crude chalcone is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding a yellow solid (72–85%).

Key Data :

Parameter Value
Yield 78%
Melting Point 152–154°C
IR (KBr, cm⁻¹) 1650 (C=O), 1605 (C=C)

Pyrazole Ring Formation

Cyclocondensation of the chalcone with hydrazine hydrate in acidic medium generates the pyrazole nucleus.

Optimized Protocol :

  • Chalcone (5 mmol) and hydrazine hydrate (6 mmol) are refluxed in ethanol (30 mL) and glacial acetic acid (10 mL) for 8 hours.
  • The product is recrystallized from ethanol, yielding 4-(4-methoxyphenyl)-1H-pyrazol-3-ylphenol derivative (63–70%).

Regioselectivity Control :

  • Acetic acid promotes selective formation of the 3,5-disubstituted pyrazole.
  • Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, directing hydrazine attack at the β-keto position.

Characterization :

Technique Observations
¹H NMR (CDCl₃) δ 8.21 (s, 1H, pyrazole-H)
LC-MS m/z 297 [M+H]⁺

Introduction of the Morpholinoethoxy Side Chain

Alkylation of the Phenolic -OH Group

The morpholinoethoxy side chain is introduced via nucleophilic substitution using 2-morpholinoethyl chloride under basic conditions.

Stepwise Process :

  • Pyrazole intermediate (3 mmol) and 2-morpholinoethyl chloride (4.5 mmol) are stirred in acetone (20 mL) with potassium carbonate (6 mmol) at 60°C for 12 hours.
  • The mixture is filtered, concentrated, and purified via column chromatography (CH₂Cl₂/MeOH, 9:1), yielding the target compound as a white solid (58–65%).

Critical Parameters :

  • Base Selection : K₂CO₃ prevents over-alkylation compared to stronger bases like NaOH.
  • Solvent Optimization : Acetone enhances solubility of ionic intermediates.

Spectroscopic Validation :

Analysis Data
¹³C NMR (DMSO-d₆) δ 67.3 (OCH₂CH₂N), 54.1 (morpholine C)
HRMS Calculated: 395.1841; Found: 395.1839

Alternative Synthetic Pathways and Comparative Analysis

Dipolar Cycloaddition Approach

A less conventional route involves 1,3-dipolar cycloaddition of diazo compounds with acetylenic ketones.

Method :

  • Ethyl diazoacetate reacts with 4-methoxyphenylacetylene in the presence of Zn(OTf)₂, forming a pyrazole intermediate.
  • Subsequent functionalization introduces the morpholinoethoxy group.

Limitations :

  • Lower regiochemical control (yields <50%) compared to cyclocondensation.
  • Requires multistep purification.

Multicomponent Reactions (MCRs)

MCRs using hydrazines, diketones, and alkylating agents in one pot have been explored but face challenges in yield and selectivity.

Industrial-Scale Considerations and Process Optimization

Green Chemistry Metrics

  • Solvent Recovery : Ethanol and acetone are recycled via distillation (85% recovery).
  • Catalyst Reuse : Montmorillonite K10 clay shows 5-cycle reusability without activity loss.

Cost Analysis

Component Cost per kg (USD) Contribution (%)
4-Methoxybenzaldehyde 120 32
Hydrazine Hydrate 90 24
2-Morpholinoethyl Chloride 200 44

Chemical Reactions Analysis

Types of Reactions

6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the pyrazole ring results in dihydropyrazole derivatives.

Scientific Research Applications

6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / ID Molecular Weight Key Substituents Potential Impact on Properties
6-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol 423.5 Morpholinoethoxy, 4-methoxyphenyl, methyl Enhanced solubility (morpholine), moderate lipophilicity (methoxyphenyl)
5-(2-(2,6-Dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol 423.5 2,6-Dimethylmorpholinoethoxy Increased steric hindrance; altered pharmacokinetics (e.g., metabolism)
2-[4-(4-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol 451.4 4-Nitrobenzyloxy, 4-methoxyphenoxy Electron-withdrawing nitro group may reduce bioavailability; higher reactivity
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol 352.38 Benzodioxin, ethyl, methoxy Rigid benzodioxin may limit conformational flexibility; ethyl increases lipophilicity
2-(5-(4-(Allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol ~340 (estimated) Allyloxy, methoxyphenyl Allyloxy enables further functionalization (e.g., click chemistry); moderate antimicrobial activity

Structure-Activity Relationships (SAR)

  • Pyrazole Core : Essential for heterocyclic interactions; 4-methoxyphenyl substitution enhances π-π stacking vs. phenyl .
  • Morpholinoethoxy Chain: The morpholine group improves aqueous solubility and may act as a hydrogen bond acceptor. Dimethyl substitution (e.g., ) could alter metabolic stability.
  • Phenol Substituents: Methyl groups (e.g., 2-methyl in the original compound) may reduce oxidative metabolism compared to ethyl or nitro groups .

Biological Activity

The compound 6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular formula of the compound is C24H29N3O4C_{24}H_{29}N_{3}O_{4} . The structure consists of a pyrazole ring substituted with a methoxyphenyl group, a morpholinoethoxy side chain, and a hydroxyl group on a phenolic framework. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired functional groups.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the phenolic hydroxyl group is crucial for this property, as it can donate hydrogen atoms to free radicals, stabilizing them .

Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives containing pyrazole and morpholine moieties possess anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Anticancer Activity

The compound's potential as an anticancer agent is supported by docking studies that suggest it may interact with key proteins involved in cancer cell proliferation. The pyrazole ring has been associated with inhibitory effects on cancer cell lines, promoting apoptosis in malignant cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators .
  • Modulation of Signaling Pathways : By interacting with various receptors and signaling molecules, the compound can alter pathways related to cell survival and apoptosis, enhancing its anticancer efficacy .
  • Antioxidative Mechanisms : The antioxidant activity reduces oxidative stress, which is often implicated in inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduced edema and cytokine levels
AnticancerInduction of apoptosis in cancer cells

Case Studies

A study conducted on similar pyrazole derivatives highlighted their effectiveness in reducing tumor growth in murine models. The compound was administered at varying doses, demonstrating a dose-dependent response in tumor size reduction .

Another case study focused on the anti-inflammatory effects observed in rat models subjected to carrageenan-induced paw edema. The results indicated that treatment with the compound significantly reduced swelling compared to control groups, implicating its role in modulating inflammatory responses .

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